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molecular formula C13H17ClO B1275641 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one CAS No. 59477-82-6

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one

Cat. No. B1275641
M. Wt: 224.72 g/mol
InChI Key: RXZLQSCORMCHDF-UHFFFAOYSA-N
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Patent
US03968168

Procedure details

The procedure of Example 3 was followed for the reaction of 63.5g (0.5 mole) of 2-chloropropionyl chloride with 67g (0.5 mole) of tert-butylbenzene. Obtained after high vacuum concentration was 100g of clear, yellow liquid product: ir (film) 3.4 (s), 5.9 (s), 6.3 (s), 8.0 (s), 10.5 (s), 11.8 (s) microns; nmr (CDCl3) 7.67 (4H, d of d), 5.21 (1H, q), 1.67 (3H, d), 1.28 (9H, s) ppm. A VPC analysis indicated one pure product.
Quantity
63.5 g
Type
reactant
Reaction Step One
[Compound]
Name
67g
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:10])([CH3:9])[CH3:8]>>[C:7]([C:11]1[CH:16]=[CH:15][C:14]([C:3](=[O:4])[CH:2]([Cl:1])[CH3:6])=[CH:13][CH:12]=1)([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
63.5 g
Type
reactant
Smiles
ClC(C(=O)Cl)C
Name
67g
Quantity
0.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained
CONCENTRATION
Type
CONCENTRATION
Details
after high vacuum concentration

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C(C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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